Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Pharmacokinetics
The compound’s physical properties such as its density (108±01 g/cm3) and boiling point (3556±250 °C) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to oxygen, heat, and light. Therefore, it is recommended to store it in a dark place, sealed, and at room temperature . The compound’s action and efficacy may also be influenced by the specific conditions of its use, including the presence of other compounds, pH, temperature, and more.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Molecular Mechanism
It is known that boronic esters, a group to which this compound belongs, can undergo reactions in different environments, leading to controlled drug release
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are essential to handle the reagents and catalysts involved .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the specific reactants used .
Scientific Research Applications
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. Its methyl ester group enhances its solubility and reactivity compared to similar compounds, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-8-11(13(17)18-6)12(9-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQKGITUXUKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.